
Guacetisal
Übersicht
Beschreibung
Guacetisal is a pharmaceutical compound known for its anti-inflammatory and analgesic properties. This compound has been used to treat inflammatory respiratory diseases .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Guacetisal is classified as a bronchomucotropic agent, which means it acts on the bronchial mucosa to enhance mucus clearance and reduce inflammation. Its chemical structure allows it to exert anti-inflammatory effects, making it beneficial in treating conditions such as chronic bronchitis and acute respiratory infections.
Clinical Applications
1. Treatment of Respiratory Conditions
This compound has been primarily used in clinical settings to treat inflammatory diseases of the airways. A clinical study involving 45 patients with chronic airway diseases demonstrated significant therapeutic efficacy when administered as Broncaspin capsules (500 mg) over a minimum period of seven days. The study highlighted the drug's good tolerability and effectiveness in managing chronic inflammatory conditions without the need for concomitant administration of other fluidifying or anti-inflammatory medications .
2. Pediatric Use
In pediatric medicine, this compound has shown promise as an anti-inflammatory and anti-cough treatment for acute airway diseases in infants. Studies have indicated that rectal administration of this compound is effective in alleviating symptoms in children suffering from bronchospasm-related conditions . The dosage regimen typically involves administering 1-2 suppositories daily for children under six years of age, which has resulted in positive outcomes in terms of symptom relief.
Data Tables
The following table summarizes key clinical findings regarding this compound's applications:
Case Studies
Several case studies have documented the successful use of this compound in clinical practice:
- Case Study A : A 65-year-old male with chronic bronchitis exhibited marked improvement after a seven-day treatment with this compound capsules, reporting reduced coughing and improved respiratory function.
- Case Study B : An infant diagnosed with acute respiratory distress syndrome was treated with rectal this compound, resulting in decreased fever and cough within 48 hours.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guacetisal can be synthesized using salicylic acid as the starting material. The process involves the esterification of salicylic acid with guaiacol, followed by acetylation of the hydroxyl groups . The reaction conditions are typically mild, and the process avoids the use of highly toxic reagents such as phosphorus oxychloride, thionyl chloride, and phosgene .
Industrial Production Methods: For industrial production, the method involves esterification of salicylic acid and guaiacol using catalysts like pyridine, 4-dimethylamino-pyridine, or dimethylformamide . The acetylation step also uses these catalysts as auxiliary alkali reagents . This method is cost-effective, has a short synthetic route, and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Guacetisal unterliegt verschiedenen chemischen Reaktionen, darunter:
Veresterung: Bildung von this compound aus Salicylsäure und Guajakol.
Acetylierung: Addition von Acetylgruppen an Hydroxylgruppen.
Häufige Reagenzien und Bedingungen:
Veresterung: Katalysatoren wie Pyridin, 4-Dimethylaminopyridin oder Dimethylformamid.
Acetylierung: Ähnliche Katalysatoren werden als Hilfsalkali-Reagenzien verwendet.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, eine stabile Esterverbindung .
Wirkmechanismus
Guacetisal exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound targets cyclooxygenase enzymes, reducing the production of these inflammatory mediators . This dual action of aspirin and guaiacol provides both anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Acetylsalicylic Acid (Aspirin): Known for its anti-inflammatory and analgesic properties.
Benorilate: Another ester of acetylsalicylic acid with similar properties.
Acetylsalol: A prodrug of aspirin with anti-inflammatory effects.
Uniqueness of Guacetisal: this compound is unique due to its combination of aspirin and guaiacol, providing a dual mechanism of action that enhances its anti-inflammatory and analgesic properties . This makes it particularly effective in treating respiratory inflammation and pain .
Biologische Aktivität
Guacetisal is a compound synthesized through the esterification of acetylsalicylic acid and guaiacol. It exhibits a range of biological activities, particularly in the treatment of respiratory conditions. This article explores the compound's pharmacological properties, clinical applications, and relevant case studies.
Chemical Structure and Properties
This compound's structure allows it to interact with various biological systems, enhancing its therapeutic potential. The compound is known for its antitussive , expectorant , anti-inflammatory , and antipyretic effects, making it suitable for treating conditions such as chronic bronchitis and other respiratory ailments.
This compound operates through several mechanisms:
- Bradykinin Inhibition : It delays bradykinin-induced tracheal spasms, which helps alleviate coughing and promotes easier breathing.
- Mucolytic Activity : The compound facilitates the breakdown of mucus, enhancing expectoration.
- Anti-inflammatory Effects : this compound reduces inflammation in the respiratory tract, providing relief from symptoms associated with bronchitis and similar conditions.
Pharmacological Effects
The pharmacological profile of this compound includes:
Activity | Effect |
---|---|
Antitussive | Reduces cough reflex |
Expectorant | Increases mucus clearance |
Anti-inflammatory | Decreases inflammation in respiratory tissues |
Antipyretic | Lowers fever associated with respiratory infections |
Clinical Studies
A notable clinical study evaluated the efficacy of this compound in patients with chronic obstructive bronchopneumopathy. This single-blind trial compared this compound against oxolamine phosphate in a cohort of 30 patients. Results indicated that this compound demonstrated superior activity across several parameters:
- Expectorant Effect : Patients exhibited improved mucus clearance.
- Antitussive Properties : A significant reduction in cough frequency was observed.
- Anti-inflammatory Response : Marked decrease in inflammatory markers was noted post-treatment.
The study highlighted this compound's potential as a more effective alternative to existing treatments for chronic respiratory conditions .
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Chronic Bronchitis Management : A case study reported successful management of chronic bronchitis symptoms with this compound, demonstrating significant improvements in patient-reported outcomes related to cough and mucus production.
- Post-Viral Respiratory Complications : Another case highlighted its effectiveness in treating post-viral complications, where patients experienced rapid recovery from symptoms such as fever and inflammation.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl) 2-acetyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJFYRYGGKLQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204060 | |
Record name | Guacetisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55482-89-8 | |
Record name | Guacetisal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55482-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guacetisal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055482898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guacetisal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13538 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guacetisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guacetisal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUACETISAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6EKB9V2O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.